Cobalt octanoate
Description
Coordination Chemistry and Ligand Characteristics of Cobalt(II) 2-Ethylhexanoate (B8288628)
Cobalt(II) 2-ethylhexanoate, with the chemical formula C₁₆H₃₀CoO₄ and CAS number 136-52-7, is typically encountered as a violet-blue viscous liquid or a purplish-red solid solubilityofthings.comnbinno.comsigmaaldrich.comnih.gov. Its molecular weight is approximately 345.34 g/mol nbinno.comsigmaaldrich.comnih.gov. The compound exhibits excellent miscibility with a wide range of organic solvents, a property attributed to the presence of the 2-ethylhexanoate ligand, a branched-chain fatty acid derivative. This lipophilic nature contrasts with its limited solubility in water solubilityofthings.comnbinno.comnih.gov.
In terms of its coordination chemistry, Cobalt(II) 2-ethylhexanoate features a central Co(II) ion. The 2-ethylhexanoate ligands typically coordinate to the cobalt center in a bidentate fashion, forming a coordination complex. Spectroscopic and crystallographic analyses suggest that in the solid state, these complexes often adopt dimeric configurations, bridged by the carboxylate groups . The bulky, branched nature of the 2-ethylhexanoate ligands provides steric protection to the cobalt center, contributing to the compound's oxidative stability, which is advantageous for high-temperature applications . The typical cobalt content in commercial formulations ranges from 10–12% nbinno.com.
Table 1: Physicochemical Properties of Cobalt(II) 2-Ethylhexanoate
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₃₀CoO₄ | nbinno.comnih.gov |
| Molecular Weight | ~345.34 g/mol | nbinno.comsigmaaldrich.comnih.gov |
| CAS Number | 136-52-7 | nbinno.comsigmaaldrich.comnih.gov |
| Appearance | Violet-blue viscous liquid / Purplish-red solid | solubilityofthings.comnbinno.comsigmaaldrich.com |
| Solubility | Miscible with organic solvents; insoluble in water | solubilityofthings.comnbinno.comnih.gov |
| Density | 1.01–1.05 g/cm³ at 20°C | nbinno.com |
| Cobalt Content | 10–12% Co (typical) | nbinno.com |
Academic Significance in Catalysis and Advanced Materials Research
Cobalt(II) 2-ethylhexanoate holds considerable academic and industrial significance, primarily as a catalyst and a precursor in materials science. Its catalytic activity is leveraged across several chemical transformations, while its role as a precursor facilitates the development of novel materials.
Catalysis: The compound is widely recognized for its efficacy as a high-efficiency catalyst in various processes. It serves as a crucial drying agent or accelerator in paints and coatings, promoting the oxidative crosslinking of drying oils and alkyd resins. This action is vital for the rapid curing and hardening of paint films, enhancing gloss and water resistance solubilityofthings.comontosight.aiwikipedia.orgresearchgate.netatamanchemicals.com. In polymerization reactions, Cobalt(II) 2-ethylhexanoate acts as a catalyst or chain transfer agent, facilitating chain growth in processes such as free radical polymerization and Ziegler-Natta polymerization researchgate.netamericanelements.comresearchgate.netgoogle.comamericanelements.com. It has also demonstrated utility as a catalyst in hydrosilylation of olefins, offering advantages such as air stability and efficiency at lower temperatures compared to traditional platinum-based catalysts . Furthermore, cobalt(II) carboxylates, in general, are employed in reactions like the oxidation of hydrocarbons and alkanes, oxidative dehydrogenation, and various carbonylation processes ontosight.airesearchgate.net. It is also utilized as an accelerator for polyester (B1180765) resin curing and in rubber vulcanization nbinno.com.
Advanced Materials Research: In the realm of materials science, Cobalt(II) 2-ethylhexanoate functions as a valuable precursor. It is employed in the synthesis of advanced materials, including nanomaterials and coordination polymers ontosight.ai. Specifically, it serves as a precursor for doping transition metals into nanomaterials, such as in the preparation of Co-doped MoS₂ monolayers . Its utility extends to sol-gel processing and metal-organic deposition (MOD) techniques, enabling the rational design and fabrication of tailored materials for applications in solar energy and water treatment researchgate.netamericanelements.comamericanelements.com.
Beyond catalysis and material precursors, Cobalt(II) 2-ethylhexanoate also acts as an adhesion promoter in coatings and sealants, significantly improving the bonding strength between substrates and applied layers, thereby enhancing the durability and performance of the final product americanelements.comamericanelements.com.
Table 2: Applications and Catalytic Roles of Cobalt(II) 2-Ethylhexanoate
| Application Area | Specific Role/Reaction | Key Benefits/Properties | Source(s) |
| Coatings & Paints | Drying agent/accelerator (oxidative crosslinking) | Accelerates drying, enhances film hardness, gloss, and water resistance. | solubilityofthings.comontosight.aiwikipedia.orgresearchgate.netatamanchemicals.com |
| Polymerization | Catalyst / Chain Transfer Agent | Facilitates chain growth in free radical and Ziegler-Natta polymerization. | researchgate.netamericanelements.comresearchgate.netgoogle.comamericanelements.com |
| Organic Synthesis | Hydrosilylation catalyst | Air-stable, efficient at lower temperatures compared to traditional catalysts. | |
| Materials Science | Precursor for nanomaterials, sol-gel, MOD | Synthesis of doped nanomaterials (e.g., Co-doped MoS₂), solar energy applications, water treatment. | ontosight.airesearchgate.netamericanelements.comamericanelements.com |
| Coatings & Sealants | Adhesion Promoter | Enhances bonding between substrates and coatings, improving durability. | americanelements.comamericanelements.com |
| Resins & Polymers | Accelerator for polyester resin curing | High-efficiency catalyst. | nbinno.com |
| Rubber Industry | Vulcanization agent | Used in rubber vulcanization processes. | nbinno.com |
| Hydrocarbon Oxidation | Catalyst for oxidation of hydrocarbons and alkanes | Promotes oxidation reactions. | ontosight.airesearchgate.net |
Compound Names Mentioned:
Cobalt octanoate (B1194180)
Cobalt(II) 2-ethylhexanoate
Cobalt bis(2-ethylhexanoate)
Cobalt 2-Ethylcaproate
Cobalt octoate
Cobaltous octoate
2-Ethylhexanoic acid cobalt(2+) salt
Cobalt(II) 2-ethylhexanoate solution
Cobaltous 2-ethylhexanoate
Cobalt(2+) bis(2-ethylhexanoate)
Cobalt(II) 2-ethylhexanoate (65 wt. % in mineral spirits)
Cobalt(II) 2-ethylhexanoate (65% wt solution in mineral spirits)
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cobalt;octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Co/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRCPFFFTCYQMF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15CoO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-07-2 (Parent) | |
| Record name | Octanoic acid, cobalt salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6700-85-2 | |
| Record name | Octanoic acid, cobalt salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cobalt Octanoate
Conventional Synthetic Routes
Traditional methods for synthesizing cobalt octanoate (B1194180) have been well-established, offering reliable pathways to this important compound. These routes typically involve metathesis reactions, ligand exchange processes, and electrochemical techniques.
Metathesis Reactions for Cobalt Carboxylates
Metathesis, or double decomposition, reactions are a common and straightforward method for the preparation of cobalt octanoate. google.comatamanchemicals.com This process generally involves the reaction of a soluble cobalt salt, such as cobalt sulfate (B86663) (CoSO₄) or cobalt chloride (CoCl₂), with a sodium or potassium salt of octanoic acid (sodium octanoate). google.com The reaction is typically carried out in a suitable solvent, often in the presence of a phase transfer catalyst.
A typical reaction scheme can be represented as:
CoSO₄ + 2Na(C₈H₁₅O₂) → Co(C₈H₁₅O₂)₂ + Na₂SO₄ google.com
In one described method, cobalt sulfate solution is reacted with sodium isooctanoate, which is previously prepared by the saponification of isooctanoic acid with sodium hydroxide (B78521). google.com The metathesis reaction is conducted at a temperature of 90-95°C for approximately 40 minutes. google.com The resulting this compound is then separated, washed, and dehydrated to yield the final product. google.com The simplicity and use of readily available starting materials make this a widely adopted method. google.com
| Reactant 1 | Reactant 2 | Product | Byproduct | Reference |
| Cobalt Sulfate (CoSO₄) | Sodium Octanoate (Na(C₈H₁₅O₂)) | This compound (Co(C₈H₁₅O₂)₂) | Sodium Sulfate (Na₂SO₄) | google.com |
| Cobalt Chloride (CoCl₂) | Potassium Octanoate (K(C₈H₁₅O₂)) | This compound (Co(C₈H₁₅O₂)₂) | Potassium Chloride (KCl) |
Ligand Exchange Processes
Ligand exchange reactions provide another viable route for the synthesis of cobalt carboxylates, including this compound. atamanchemicals.com This method involves the displacement of a weakly coordinated ligand from a cobalt complex by a carboxylate ligand. A common precursor for this process is a hydrated cobalt(II) salt, such as cobalt(II) acetate (B1210297) tetrahydrate ([Co(OAc)₂(H₂O)₄]). rsc.org
The general principle involves reacting the cobalt precursor with the desired carboxylic acid, in this case, octanoic acid. The carboxylate group from octanoic acid displaces the acetate ligands and/or water molecules coordinated to the cobalt center. rsc.orgmdpi.com This exchange is driven by the formation of a more stable cobalt carboxylate complex. The reaction conditions, such as temperature and solvent, can be adjusted to optimize the yield and purity of the final product. For instance, the synthesis of other cobalt carboxylates has been achieved by reacting cobalt(II) acetate tetrahydrate with the corresponding carboxylic acid in a suitable solvent. rsc.org
| Cobalt Precursor | Exchanging Ligand | Product | Displaced Ligand(s) | Reference |
| [Co(OAc)₂(H₂O)₄] | Octanoic Acid | This compound | Acetic Acid, Water | rsc.org |
| Cobalt(II) salt with other labile ligands | Octanoic Acid | This compound | Other labile ligands | mdpi.com |
Anodic Dissolution of Cobalt in Alkanoic Acids
Electrochemical synthesis offers a direct and clean method for preparing cobalt carboxylates. atamanchemicals.com The anodic dissolution of a cobalt metal anode in a solution containing an alkanoic acid, such as octanoic acid, leads to the formation of the corresponding cobalt carboxylate. cdnsciencepub.com This process avoids the need for a separate cobalt salt precursor.
In this method, a cobalt metal sheet or rod serves as the anode in an electrolytic cell. The electrolyte consists of the carboxylic acid dissolved in a suitable organic solvent, like acetonitrile (B52724) or acetone. cdnsciencepub.com When a current is passed through the cell, the cobalt anode oxidizes and dissolves into the solution as Co²⁺ ions. These ions then react with the carboxylate anions (RCOO⁻) present in the electrolyte to form the cobalt carboxylate. cdnsciencepub.com
Co(s) + 2RCOOH(solv) → Co(RCOO)₂(solv) + H₂(g)
Most cobalt(II) carboxylates prepared via this method precipitate directly from the reaction mixture. cdnsciencepub.com However, for some, like cobalt(II) 2-ethylhexanoate (B8288628), the addition of a non-polar solvent such as diethyl ether may be required to induce precipitation. cdnsciencepub.com The efficiency and rate of the reaction can be controlled by adjusting parameters like current density, electrolyte concentration, and temperature. researchgate.net
Sustainable and Emerging Synthetic Approaches
In response to growing environmental concerns and the need for more efficient resource utilization, sustainable and innovative methods for synthesizing this compound are being explored. These approaches focus on using waste materials as starting points and employing green chemistry principles.
Valorization of Waste Materials: Preparation from Lithium Battery Anode Materials
A novel and environmentally significant approach involves the synthesis of this compound from the anode material of spent lithium-ion batteries. google.com This method addresses both waste recycling and the production of a valuable chemical. The process begins with the recovery of cobalt from lithium cobalt oxide (LiCoO₂) found in the battery cathodes. google.comresearchgate.netmdpi.com
The LiCoO₂ powder is first treated through an acidolysis process, typically with sulfuric acid, to leach the cobalt and lithium into solution. google.com Impurities such as iron and aluminum are removed through chemical precipitation. google.com The cobalt is then selectively extracted and separated from lithium to produce a high-purity cobalt sulfate (CoSO₄) solution. google.com This recovered CoSO₄ solution then serves as the starting material for the metathesis reaction with sodium octanoate, as described in the conventional synthesis section. google.com This "waste-to-wealth" approach not only reduces production costs but also mitigates the environmental pollution associated with battery disposal. google.com
| Waste Source | Recovery Process | Intermediate Product | Final Product | Reference |
| Spent Lithium-ion Battery (LiCoO₂) | Acid Leaching, Extraction, Precipitation | Cobalt Sulfate (CoSO₄) | This compound | google.com |
Green Synthesis Protocols: Co-precipitation using Bio-Derived Ligands (e.g., Palm Kernel Oil)
Green synthesis routes are being developed that utilize renewable resources as starting materials. research-nexus.networldnanotechnologyconference.commdpi.com One such method employs palm kernel oil, a bio-derived material, as a source of carboxylate ligands for the co-precipitation of metal carboxylates. research-nexus.networldnanotechnologyconference.commdpi.com While the direct synthesis of pure this compound using this specific method is not explicitly detailed in the provided context, the principle can be extended.
The process involves the saponification of palm kernel oil with a base like potassium hydroxide (KOH). worldnanotechnologyconference.commdpi.com This reaction yields a solution containing a mixture of potassium carboxylates derived from the fatty acids present in the oil, along with excess hydroxide ions. worldnanotechnologyconference.commdpi.com After neutralization, an aqueous solution of a cobalt salt is added. worldnanotechnologyconference.com This leads to a co-precipitation reaction, forming a metallo-organic precursor, in this case, a mixture of cobalt carboxylates. research-nexus.networldnanotechnologyconference.commdpi.com While palm kernel oil contains a variety of fatty acids, this method demonstrates the potential for using bio-derived feedstocks to produce metal carboxylates through an environmentally benign pathway. research-nexus.net Further refinement and separation would be necessary to isolate this compound.
Thermal Decomposition Pathways of Organic Cobalt Salts
The thermal decomposition of organic cobalt salts, particularly cobalt carboxylates, is a critical area of study, primarily because it serves as a common route for the synthesis of cobalt-based nanoparticles, such as cobalt oxides (CoO, Co₃O₄) and metallic cobalt. researchgate.netrsc.orgmdpi.com The decomposition process is complex and can proceed through various intermediate steps, influenced by factors like the nature of the organic ligand, the surrounding atmosphere (e.g., inert or air), and the presence of impurities. mdpi.comsci-hub.seacs.org
Research into the thermolysis of different cobalt carboxylates reveals that the decomposition often occurs as a multistage process. sci-hub.se For instance, the thermal decomposition of cobalt biphenyl (B1667301) carboxylates was found to follow a more stepwise process compared to the cascade of reactions seen in similar iron and copper salts. sci-hub.se This allows for better differentiation of the individual decomposition steps. sci-hub.se The thermal stability of these aromatic carboxylates is significant, with decomposition temperatures generally occurring above 240°C. sci-hub.se
In the case of hydrated cobalt salts, the initial stages of thermal decomposition involve dehydration. For example, the decomposition of cobalt acetate tetrahydrate begins with the loss of water molecules, which can occur in one or more steps. researchgate.netmdpi.com This dehydration is then followed by the decomposition of the anhydrous salt. researchgate.net
The decomposition of the carboxylate group itself can lead to the formation of various intermediates and final products. Studies on cobalt acetate decomposition have identified the formation of an intermediate basic cobalt acetate. researchgate.net Under an inert nitrogen atmosphere, the final products are typically cobalt monoxide (CoO) and metallic cobalt (Co). researchgate.net In contrast, when the decomposition is carried out in an air or oxygen-rich atmosphere, the final product is the spinel oxide, Co₃O₄. mdpi.com The gaseous products evolved during the decomposition of cobalt acetate include water vapor, acetic acid, acetone, and carbon dioxide. researchgate.net
The structure of the organic group and the presence of even subtle impurities can significantly impact the decomposition pathway. Research on cobalt oleate (B1233923), a long-chain fatty acid salt, showed that its thermal decomposition was facilitated by the presence of a hydroxide impurity. acs.org Purified cobalt oleate did not decompose within the expected temperature range, highlighting the crucial role that such species can play in initiating the thermolysis process. acs.org
The decomposition of basic cobalt carbonate, with the general formula Co(OH)ₓ(CO₃)₀.₅₍₂₋ₓ₎·nH₂O, also demonstrates a multi-step pathway. The process involves two main consecutive reactions: a dehydroxylation step followed by a decarbonation step, ultimately leading to the formation of Co₃O₄. csu.edu.cn
The following table summarizes findings from thermal analysis studies on various organic cobalt salts, illustrating the different decomposition characteristics.
| Cobalt Salt | Atmosphere | Key Decomposition Steps & Intermediates | Final Product(s) | Reference |
| Cobalt Acetate Tetrahydrate | Nitrogen (N₂) | Dehydration, decomposition of acetate via basic cobalt acetate intermediate. | CoO, Co | researchgate.net |
| Cobalt Acetate Tetrahydrate | Air | Dehydration, exothermic decomposition of acetate groups. | Co₃O₄ | mdpi.com |
| Cobalt Biphenyl Carboxylates | Not Specified | Stepwise decomposition. Formation of organic ketone suggested. | Metal Oxides | sci-hub.se |
| Cobalt Oleate | Organic Solvent | Decomposition facilitated by hydroxide impurity. | CoO (wurtzite-type) | acs.org |
| Basic Cobalt Carbonate | Air | Dehydroxylation followed by decarbonation. | Co₃O₄ | csu.edu.cn |
| Cobalt Nitrate Hexahydrate | Nitrogen (N₂) | Stepwise dehydration to anhydrous Co(NO₃)₂ followed by decomposition. | Co₂O₃, Co₃O₄ | sci-hub.st |
Catalytic Applications of Cobalt Octanoate
Oxidation Catalysis
The primary catalytic function of cobalt octanoate (B1194180) lies in its ability to accelerate oxidation processes. It acts as a homogeneous catalyst in various systems, promoting reactions that are otherwise kinetically slow. This is most prominently observed in the curing of coatings and in specific chemical transformations.
Peroxidation Mechanisms in Coating and Resin Systems
In the realm of coatings and resins, cobalt octanoate is a cornerstone catalyst that enables the transformation of liquid films into solid, durable coatings through oxidative mechanisms.
This compound is arguably the most important and active primary drier, also known as a siccative, used in the coatings industry. google.comamericanelements.comub.edu It is a metal carboxylate that is soluble in organic solvents and binders, making it highly effective in alkyd resins and other oil-based formulations. ub.eduatamanchemicals.com As a primary drier, its main function is to act as an oxidation catalyst. google.comsioc-journal.cn Specifically, it catalyzes the autoxidation of drying or semi-drying unsaturated fatty acids or oils present in the alkyd resin backbone. ipt.br
These driers are essential for reducing the time it takes for a coating to dry from days to a matter of hours. kirj.ee Without such catalysts, the oxidative curing process would be too slow for most commercial applications. kirj.ee this compound is particularly effective at promoting rapid drying on the surface of the applied film. google.comsioc-journal.cn This characteristic makes it indispensable in applications like printing inks, where extremely fast drying is required for processes such as rapid stacking of coated films. google.comamericanelements.com While it has a distinct violet or blue-purple color, when used in appropriate concentrations, its impact on the color of clear varnishes or white pigmented systems is minimal. google.com
The chemical drying process is where this compound plays its catalytic role. It initiates and accelerates the oxidative cross-linking of the unsaturated fatty acid chains within the alkyd or oil binder. ub.eduatamanchemicals.com The mechanism involves the following key steps:
Hydroperoxide Formation: The process begins with the formation of minute amounts of alkylhydroperoxides (ROOH) in the resin. kirj.ee
Radical Generation: this compound, acting as a redox catalyst, facilitates the decomposition of these hydroperoxides into highly reactive free radicals, such as alkoxy (RO•) and peroxy (ROO•) radicals. kirj.eegoogle.com The cobalt ion cycles between its Co(II) and Co(III) oxidation states to catalyze this decomposition.
Polymerization and Cross-linking: These free radicals then initiate a chain reaction, leading to the polymerization and cross-linking of the unsaturated polymer chains. google.comgoogle.comufv.br This network formation transforms the liquid paint film into a solid, hard, and durable coating. atamanchemicals.comgoogle.com This process not only hardens the paint film but also improves properties like gloss and water resistance. google.com
While this compound is a highly effective surface drier, its use in isolation can sometimes lead to surface wrinkling because the top layer dries much faster than the bulk of the film. google.comamericanelements.com To ensure uniform drying throughout the film, it is almost always used in conjunction with other metal driers, which are classified as auxiliary or through driers. google.commdpi.com
Zirconium: Often used as a non-toxic replacement for lead, it promotes through-drying. americanelements.commdpi.comresearchgate.net
Calcium: This drier provides little drying action on its own but assists in pigment dispersion and helps prevent loss of drying effectiveness. americanelements.comsswm.info
Manganese: Can also act as a primary drier but is often used to support cobalt. atamanchemicals.com
Zinc: Helps to facilitate through-drying and can prevent wrinkling when cobalt is used in excess. americanelements.comgoogle.com
Cerium: This rare earth metal drier promotes polymerization and through-drying and has a synergistic effect when combined with cobalt, potentially reducing the amount of cobalt needed.
The combination of these driers allows for a balanced drying process, achieving rapid surface drying from the cobalt while ensuring the entire depth of the coating cures properly due to the action of the auxiliary driers. google.comgoogle.com
Mechanism of Film Formation Acceleration: Polymerization and Cross-linking Induction
Advanced Oxidation Processes for Organic Synthesis
Beyond its extensive use in coatings, this compound serves as a catalyst in advanced oxidation processes (AOPs) for the synthesis of valuable organic chemicals. americanelements.comsioc-journal.cn AOPs are processes that generate highly reactive species, such as hydroxyl radicals, to oxidize organic compounds. ufv.br
A significant industrial application of this compound as an oxidation catalyst is in the liquid-phase oxidation of toluene (B28343) to produce benzoic acid. google.comfrontiersin.org In this process, toluene is oxidized with oxygen (typically from air) at elevated temperatures, generally between 130°C and 200°C. google.comfrontiersin.org
This compound is a preferred catalyst for this reaction due to its solubility in the toluene reactant. google.com The catalytic cycle is crucial for the reaction to proceed at an industrially viable rate. It is understood that the active catalytic species is the Co³⁺ ion, which is generated from the Co²⁺ in the this compound. google.com This oxidation of the cobalt catalyst can occur in the presence of oxygen. google.com
Table 1: Reaction Parameters for Toluene Oxidation to Benzoic Acid using this compound Catalyst
| Parameter | Value/Range | Finding | Source |
|---|---|---|---|
| Catalyst | This compound | Preferred due to its solubility in the toluene substrate. | google.com |
| Temperature | 130°C - 200°C | The reaction is conducted at elevated temperatures to achieve a sufficient rate. | google.comfrontiersin.org |
| Optimal Temperature | 135°C - 145°C | Maintaining temperature in this range can reduce the formation of by-products. | frontiersin.org |
| Oxidant | Oxygen / Air | Air is a common source of oxygen for the liquid-phase oxidation. | google.com |
| Toluene Conversion | ~50% | A typical conversion rate achieved in the industrial batch process. | kirj.eefrontiersin.org |
| Benzoic Acid Selectivity | ~80% | Represents the proportion of converted toluene that forms the desired product. | kirj.eefrontiersin.org |
| Key By-products | Benzyl alcohol, Benzaldehyde, Benzyl benzoate | These are formed due to partial conversion or side reactions. | kirj.eefrontiersin.org |
Sonochemical Oxidation Catalysis
Polymerization Catalysis
Promoter in Diverse Polymerization and Curing Systems
Cobalt octoate is a cornerstone accelerator in the curing of unsaturated polyester (B1180765) resins (UPR) at ambient temperatures. google.comsxgcomposite.com It is typically used in conjunction with a peroxide initiator, such as methyl ethyl ketone peroxide (MEKP), to form a redox system that initiates the polymerization process. google.com
The primary role of cobalt octoate is to accelerate the decomposition of the peroxide into free radicals. The cobalt ions, typically Co²⁺, participate in a redox cycle that significantly lowers the activation energy required for this decomposition. isatis.net This rapid generation of radicals initiates the polymerization of the unsaturated polyester and any reactive diluents, like styrene (B11656), leading to the formation of a cross-linked, thermoset network. isatis.netmade-in-china.com
Key aspects of its function include:
Curing Acceleration: It dramatically reduces the gel and cure times of the resin system, allowing for faster production cycles. isatis.net
Cross-linking Promotion: The cobalt ions facilitate the cross-linking reactions between adjacent polymer chains, which is essential for developing the final mechanical properties of the cured product. isatis.net
Low-Temperature Curing: Its high activity enables curing to proceed efficiently at room temperature, making it ideal for a wide range of applications, from boat hulls to architectural components. sxgcomposite.com
Color: Compared to other cobalt salts like cobalt naphthenate, cobalt octoate often has a lighter color and better fluidity, making it suitable for use in white or light-colored resins and gel coats. jhcomposites.com
The concentration of cobalt octoate must be carefully controlled, as it influences the rate of reaction and the exothermic heat generated during curing. isatis.net
Table 3: Role of Cobalt Octoate in Unsaturated Polyester Resin Curing
| Function | Mechanism | Impact on Resin System | Reference(s) |
| Accelerator | Catalyzes the decomposition of peroxide initiators into free radicals via a redox reaction. | Reduces gel time and cure time. | google.comisatis.net |
| Promoter | Lowers the activation energy for polymerization. | Enables efficient curing at ambient temperatures. | sxgcomposite.comisatis.net |
| Cross-linking Agent | Facilitates the reaction between polymer chains. | Enhances the mechanical strength and durability of the final product. | isatis.net |
Cobalt octoate is utilized as a stabilizer for polyvinyl chloride (PVC). sxgcomposite.comjhcomposites.com PVC is notoriously susceptible to thermal degradation at the high temperatures required for processing. This degradation involves the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination, which leads to the formation of conjugated double bonds in the polymer backbone. This results in severe discoloration (yellowing to blackening) and a deterioration of mechanical properties. google.com
Metal carboxylates, a class of compounds that includes cobalt octoate, function as thermal stabilizers by mitigating this degradation process. Their primary stabilization mechanisms are believed to be:
Substitution of Labile Chlorine Atoms: The carboxylate group can replace the unstable allylic chlorine atoms on the PVC chain, forming a more stable ester linkage. researchgate.net
Scavenging of Hydrogen Chloride: The metal salt can react with and neutralize the HCl that is released during initial degradation, preventing it from catalyzing further unzipping of the polymer chain. researchgate.net
While zinc carboxylates are common in stabilizer packages, cobalt compounds are also employed. google.com For instance, cobalt-mediated radical polymerization (CMRP) using compounds like bis(acetylacetonato)cobalt(II) has been explored to produce PVC with a more regular structure and higher thermal stability compared to conventionally produced PVC. mdpi.com The use of cobalt octoate as part of a stabilizer system helps preserve the integrity and color of the PVC during melt processing into final products. sxgcomposite.comjhcomposites.comgoogle.com
Cobalt octoate serves as an effective catalyst and drying agent in the formulation of various adhesives and sealants. In these systems, its primary function is to accelerate the oxidative curing or cross-linking of the polymer base. This is particularly crucial in formulations where rapid curing and the development of strong, durable bonds are required. atamanchemicals.com
The catalytic action of cobalt octoate is essential in polymer systems that cure through an oxidative mechanism, such as those based on alkyd resins or other drying oils. It promotes the uptake of oxygen from the air, which leads to the formation of hydroperoxides. The cobalt salt then catalytically decomposes these hydroperoxides to generate free radicals, which initiate the cross-linking of the polymer chains. This transforms the liquid adhesive or sealant into a solid, tacky-free film.
Its applications in this sector are diverse, spanning industries like construction, automotive, and aerospace, where it contributes to:
Rapid Cure Rates: Essential for applications requiring quick handling strength.
Improved Mechanical Properties: The resulting cross-linked structure enhances the durability and resilience of the adhesive or sealant.
While other metal octoates, such as those based on tin or zirconium, are also used to catalyze cross-linking in specific systems like RTV silicones, cobalt octoate remains a key ingredient for many oxidatively cured polymer-based formulations. atamanchemicals.compowerchemical.com
Polyvinyl Chloride (PVC) Production and Thermal Stabilization
Controlled/Living Radical Polymerization (CRP/LRP)
Controlled/living radical polymerization techniques are pivotal for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity index, PDI), and complex architectures. Cobalt complexes, including this compound, are instrumental in mediating these processes.
Cobalt(II) octanoate has been successfully employed as a catalyst in the Atom Transfer Radical Polymerization (ATRP) of styrene. researchgate.netacs.org This process allows for the controlled oligomerization of styrene, yielding oligostyrenes with low polydispersities. researchgate.net In these systems, the cobalt complex reversibly activates a dormant species (an alkyl halide initiator) to generate a propagating radical, a fundamental principle of ATRP. sigmaaldrich.com This reversible activation-deactivation cycle minimizes irreversible termination reactions, enabling control over the polymer chain growth. sigmaaldrich.com
Research has demonstrated the effectiveness of both fluorine-free and fluorine-containing cobalt(II) octanoate in catalyzing the controlled oligomerization of styrene. researchgate.net For instance, studies using cobalt(II) perfluorooctanoate for the ATRP of styrene have successfully produced oligostyrenes with number-average molecular weights (Mn) below 2500 g/mol and polydispersity indices (Mw/Mn) under 1.5. researchgate.net The polymerization is typically conducted at elevated temperatures, such as 90°C, in various solvent systems. researchgate.net While cobalt complexes have been noted for their role in the ATRP of both styrene and methacrylates, detailed findings highlight their application in styrene oligomerization. researchgate.netrsc.orgulisboa.pt
Table 1: Cobalt-Catalyzed ATRP of Styrene This table presents data from studies on the atom transfer radical polymerization of styrene using cobalt-based catalysts, illustrating the control achieved over molecular weight and polydispersity.
| Catalyst System | Monomer | Conditions | Mn ( g/mol ) | Mw/Mn (PDI) | Source |
| Cobalt(II) perfluorooctanoate | Styrene | 90°C, Toluene/Cyclohexane (B81311)/Perfluorodecalin | < 2500 | < 1.5 | researchgate.net |
| Cobaltocene | Styrene | Various | - | 1.27 - 1.41 | researchgate.net |
Cobalt-Mediated Radical Polymerization (CMRP) operates through distinct mechanisms that control the polymerization process. The two primary co-existing mechanisms are Reversible Termination (RT) and Degenerative Transfer (DT). ulisboa.pt
In the Reversible Termination (RT) mechanism, a cobalt(II) species acts as a persistent radical that reversibly caps (B75204) the growing polymer chain, forming a dormant organocobalt(III) species. This dormant state can homolytically cleave the weak cobalt-carbon bond to regenerate the active propagating radical and the cobalt(II) complex. This process significantly reduces the concentration of active radicals, thereby minimizing bimolecular termination reactions.
In the Degenerative Transfer (DT) mechanism, a propagating radical reacts with a dormant organocobalt(III) species. This results in the transfer of the cobalt capping agent to the active chain, making it dormant, while the previously dormant chain becomes an active propagating radical. This exchange process allows for the controlled growth of polymer chains.
In free radical polymerizations, this compound can function as part of a catalytic chain transfer (CCT) system to control the molecular weight of the resulting polymers. This process is highly efficient for producing macromonomers—polymers with a reactive double bond at one end.
Catalytic chain transfer involves the transfer of a hydrogen atom from a propagating polymer radical to the cobalt(II) catalyst, which forms a cobalt(III) hydride species and a polymer chain with a terminal double bond (a macromonomer). The cobalt(III) hydride then rapidly re-initiates a new polymer chain by transferring the hydrogen atom to a monomer molecule. This cycle allows a single cobalt complex to catalyze the formation of thousands of polymer chains, making it a highly efficient method for molecular weight control. This technique has been applied in polymerizations involving acrylic and styrene monomers.
Cobalt-Mediated Radical Polymerization (CMRP) Mechanisms and Ligand Effects
Hydrogenation Catalysis for Block Copolymers (e.g., SBS, SIPS)
This compound serves as a catalyst precursor for the homogeneous hydrogenation of block copolymers such as styrene-butadiene-styrene (SBS) and styrene-isoprene-styrene (SIPS). umicore.comumicore.comumicore.com The hydrogenation of the diene blocks (polybutadiene or polyisoprene) in these elastomers is crucial for improving their thermal and oxidative stability, including heat and UV resistance. umicore.com
The catalytic system is typically a Ziegler-type catalyst, which consists of the cobalt carboxylate (e.g., this compound) and a reducing agent, such as a trialkylaluminum compound or n-butyllithium. allenpress.com This combination forms the active catalytic species responsible for the hydrogenation. The process selectively saturates the carbon-carbon double bonds within the rubbery midblock of the copolymer without affecting the polystyrene end blocks. This modification transforms SBS and SIPS into styrene-ethylene/butylene-styrene (SEBS) and styrene-ethylene/propylene-styrene (SEPS) copolymers, respectively, which exhibit enhanced durability for a wider range of applications. allenpress.com Commercial forms of this compound are available specifically for this application, highlighting its industrial relevance. umicore.comumicore.com Studies have also explored bimetallic nickel-cobalt (B8461503) Ziegler-Natta catalysts for the hydrogenation of styrene-isoprene copolymers. colab.ws
Other Catalytic Roles
Beyond polymerization, this compound demonstrates catalytic activity in other significant organic transformations.
This compound is an effective catalyst for esterification reactions. google.com The mechanism of acid-catalyzed esterification generally involves the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. chemguide.co.uk In metal-catalyzed systems like those using cobalt, the cobalt ion can act as a Lewis acid, coordinating to the carbonyl oxygen to activate the substrate. researchgate.net This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate, which then eliminates a water molecule to yield the final ester product. nih.gov
Cobalt-containing catalysts, including this compound, have been cited in processes for manufacturing polyol esters, where olefins are reacted with carbon monoxide and a polyhydric alcohol. google.com More complex transformations, such as a cobalt-catalyzed esterification-peroxidation of α-diazoesters to produce α-acyloxy esters, have also been developed, demonstrating the versatility of cobalt catalysis in ester formation. rsc.org
Condensation Reactions
This compound serves as an effective catalyst in various condensation reactions. sajanoverseas.org These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The catalytic role of this compound often involves its ability to act as a Lewis acid, activating substrates and facilitating the elimination of a small molecule, such as water.
One notable application is in the Hantzsch condensation for the synthesis of polyhydroquinolines. Research has shown that a novel Co(II) complex can efficiently catalyze the one-pot, four-component reaction of dimedone, aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297). jrmds.in This method is highlighted for its environmental friendliness and high yields. jrmds.in
Furthermore, cobalt complexes have been utilized in redox-economical condensation reactions. For instance, the synthesis of 2-aryl benzimidazoles has been achieved through a cobalt-catalyzed redox condensation of o-substituted nitrobenzenes with alkylamines. organic-chemistry.org This process is notable for proceeding without the need for external oxidizing or reducing agents. organic-chemistry.org In a similar vein, cobalt-containing catalysts have been employed for the condensation of 2-aminothiophenoles with aromatic aldehydes to produce 2-substituted benzothiazoles, which are of biological interest. mdpi.com
The versatility of cobalt catalysts extends to the formation of larger molecules. For example, this compound, in conjunction with co-catalysts like diethylaluminium chloride and triethylaluminium, has been used in the polymerization of butadiene, a process involving condensation-like steps. researchgate.net
Cross-Coupling Reactions (e.g., Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki–Miyaura)
Cobalt-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, providing a cost-effective and sustainable alternative to traditional palladium-catalyzed methods. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a prime example where cobalt catalysis has made significant strides, particularly in the challenging C(sp²)–C(sp³) coupling. nih.govprinceton.edu
A key breakthrough was the development of a cobalt-catalyzed method for the C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling of aryl boronic esters and alkyl bromides. nih.govacs.org High-throughput experimentation identified that cobalt(II) sources, when combined with the diamine ligand trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCyDA), provided optimal yield and selectivity. nih.govacs.orgcolab.ws This system demonstrated a broad substrate scope, accommodating a variety of functional groups on both the aryl boronate and the alkyl bromide. nih.govacs.org
Mechanistic studies, including radical clock and trapping experiments, support the involvement of an electrophile-derived radical intermediate in the catalytic cycle. princeton.eduacs.org The reaction is thought to proceed through a pathway where an alkyl radical is generated, which then participates in the C-C bond formation. princeton.eduacs.org
Fischer-Tropsch Synthesis
The Fischer-Tropsch (FT) synthesis is a cornerstone of industrial chemistry, converting synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into liquid hydrocarbons that serve as fuels and chemical feedstocks. frontiersin.orgnih.gov Cobalt-based catalysts are highly favored for this process due to their high activity, selectivity towards long-chain hydrocarbons, and low water-gas shift activity. mdpi.comresearchgate.net While this compound is not typically the final active catalyst, it often serves as a crucial precursor for creating highly dispersed cobalt catalysts. mdpi-res.com
The active phase in FT synthesis is metallic cobalt, which is typically formed by the reduction of a cobalt precursor. mdpi.comnasa.gov The properties of the final catalyst, such as particle size and dispersion, are heavily influenced by the choice of precursor and the preparation method. cjcatal.com this compound can be used in the synthesis of dispersed cobalt catalysts, for example, through thermal decomposition in a high-boiling point solvent to generate cobalt nanoparticles. frontiersin.org
Research has explored various supports for cobalt catalysts prepared from precursors to enhance their performance. mdpi.com Common supports include alumina, silica (B1680970), and titania. researchgate.net The interaction between the cobalt species and the support material is critical for catalyst stability and activity. mdpi.commdpi.com For instance, studies on cobalt catalysts supported on different carbon materials have shown that the nature of the support significantly affects the dispersion of cobalt particles and, consequently, the catalytic performance in terms of CO conversion and selectivity to C₅+ hydrocarbons. mdpi.com
Precursors for Metal Oxide Nanoparticles Synthesis
This compound is frequently employed as a molecular precursor for the synthesis of cobalt-containing metal oxide nanoparticles. Its decomposition under controlled thermal conditions allows for the formation of these nanostructures with specific morphologies and properties.
Cobalt Oxide Nanoparticles for Catalysis and Magnetic Applications
This compound can be thermally decomposed to yield cobalt oxide nanoparticles, such as Co₃O₄. These nanoparticles have garnered interest for their catalytic and magnetic properties. For instance, this compound has been used in a sol-gel process to create hybrid films containing cobalt oxide nanoparticles within an organically modified silica matrix. These composite films, with embedded Co₃O₄ nanoparticles ranging from 5 to 10 nm, have shown potential for applications in nonlinear optical devices and chemical sensors benthamopenarchives.com. The pyrolysis of this compound films has been reported to produce Co₃O₄ with considerable third-order optical nonlinearities benthamopenarchives.com. Research into cobalt oxide nanoparticles synthesized via various methods, including those potentially derived from precursors like this compound, indicates their use in applications ranging from catalysis to biomedical uses, though specific catalytic or magnetic performance data directly linked to this compound as a precursor in the provided search results is limited to general statements about their potential science.gov.
Cobalt Ferrite (B1171679) Nanoparticles and Doped Analogues
This compound can also serve as a precursor in the synthesis of cobalt ferrite (CoFe₂O₄) nanoparticles and their doped variants. Studies have explored the synthesis of cobalt ferrite nanoparticles using various methods, and this compound is mentioned in the context of nanocomposites involving cobalt ferrite science.govscience.gov. While direct detailed research findings on the synthesis of cobalt ferrite nanoparticles specifically using this compound as the sole or primary precursor are not extensively detailed in the provided snippets, the compound's metal-organic nature makes it a plausible precursor for such syntheses, often involving co-precipitation or thermolysis routes. Doped cobalt ferrite nanoparticles, such as those incorporating calcium and chromium, have been synthesized, and their structural and optical properties studied science.govscience.gov.
Nanocomposite Materials Engineering
This compound plays a role in the creation of advanced nanocomposite materials, particularly those involving liquid crystals and noble metal nanoparticles, enabling the tailoring of optical properties.
Tailoring Optical Nonlinearity in Glassy Nanocomposites
A significant application of this compound in nanocomposite engineering is its use in tailoring optical nonlinearity in glassy materials. When noble metal nanoparticles (e.g., gold or silver) are dispersed within a this compound matrix, the resulting glassy nanocomposites exhibit enhanced nonlinear optical properties ccsu.edudntb.gov.uaglobalauthorid.comoptica.orgoptica.orgmdpi.com. Research using femtosecond laser scanning techniques (Z-scan) has shown that minor fractions of noble metal nanoparticles within this compound can lead to a twofold increase in the optical nonlinearity of the nanocomposites optica.org. The optical and nonlinear optical properties of these "nonlinear host – nonlinear guest" systems can be analyzed using theoretical frameworks like the Maxwell Garnett theory optica.org. The absorption spectra of these nanocomposites, influenced by both the host and the embedded nanoparticles, are key to understanding their nonlinear optical response optica.orgmdpi.com.
Polymer Additives
This compound is recognized for its role as an additive in polymer formulations, particularly as a catalyst or accelerator in curing processes for thermosetting resins.
In the context of polyester composites, this compound has been used as an accelerator in conjunction with methyl ethyl ketone peroxide (MEKP) for the cross-linking of unsaturated polyester resins aip.orgresearchgate.net. This combination is common in the production of fiberglass-reinforced composites, where this compound at concentrations around 1% can be added to the resin mixture. These composites are explored for applications in automotive interiors and construction aip.orgresearchgate.net. The mechanism involves cobalt ions facilitating the redox reaction between the peroxide and the unsaturated polyester chains, thereby promoting the curing process and the formation of a rigid polymer network chd.edu.cn.
Applications in Advanced Materials Science
Rubber Adhesion Promotion in Elastomer Composites
Cobalt octoate, a cobalt-based organic salt, is a critical additive in the rubber industry, particularly for enhancing the adhesion between rubber compounds and metal reinforcement elements tandfonline.combaraka-co.comresearchgate.netmonheit.com.cnresearchgate.netresearchgate.netatamanchemicals.comamericanelements.comumicore.comshepchem.com. Its primary application lies in the manufacturing of steel-cord-reinforced radial tires, where it significantly promotes the bond strength between the rubber matrix and brass-plated steel cords tandfonline.comresearchgate.netmonheit.com.cnresearchgate.netresearchgate.net. This improved adhesion is fundamental to optimizing the performance, durability, and lifespan of various rubber-metal composite products, including tires, reinforced hoses, and conveyor belts researchgate.netmonheit.com.cn.
The following table summarizes the observed effects of different loading levels of cobalt salts on rubber adhesion:
| Cobalt Octoate Loading (phr) | Adhesion Performance | Research Finding Summary |
| 0.5 - 1.0 | Improved | Studies show a significant improvement in adhesion with these low loading levels researchgate.netresearchgate.net. |
| 2.0 | Declined | A significant decline in adhesion is observed at this higher loading, particularly after aging researchgate.netresearchgate.net. |
Compound List:
Cobalt octanoate (B1194180)
Cobalt naphthenate
Cobalt stearate (B1226849)
Cobalt-boron complexes
Cobalt neodecanoate
Cobalt resinate
Cobalt propionate (B1217596)
Mechanistic and Theoretical Investigations
Computational Chemistry Approaches
Computational chemistry provides powerful tools for understanding the behavior of cobalt octanoate (B1194180) at a molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights into bond energetics and surface phenomena that are difficult to probe experimentally.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating organometallic reaction mechanisms. A key parameter in understanding the reactivity of organocobalt complexes, such as those formed during reactions involving cobalt octanoate, is the homolytic cobalt-carbon (Co-C) bond dissociation enthalpy (BDE). The BDE is central to understanding reactions mediated by organocobalt compounds in both catalysis and bioinorganic chemistry. researchgate.net
DFT calculations have been employed to determine the Co-C BDE for various model compounds that mimic the intermediates in cobalt-catalyzed reactions. For instance, studies on methylcobalamin, a vitamin B12 derivative, have been used to benchmark the accuracy of different DFT functionals. nih.gov Research has shown that functionals like B97-D and BP86, when corrected for dispersion effects, can provide Co-C BDE values that are in excellent agreement with experimental data, typically within 32-40 kcal/mol. nih.gov In contrast, popular hybrid functionals like B3LYP can significantly underestimate the BDE, an error attributed to the overstabilization of the resulting diradical products upon bond cleavage. nih.gov Other work focusing on alkoxycarbonyl cobalt(III) complexes has used DFT to calculate a Co-C bond dissociation energy of 39.8 kcal/mol. nsf.gov These computational studies are vital for predicting the stability and reactivity of transient organocobalt species formed in catalytic cycles. researchgate.netnsf.gov
Table 1: Representative Co-C Bond Dissociation Enthalpies (BDEs) Calculated by DFT for Model Organocobalt Complexes
| Organocobalt Complex Model | DFT Functional/Method | Calculated BDE (kcal/mol) | Reference |
|---|---|---|---|
| Im-[Co(III)corrin]-Me⁺ | B97-D / 6-311++G** | 35.0 | nih.gov |
| Im-[Co(III)corrin]-Me⁺ | BP86-D3 / 6-311++G** | 40.0 | nih.gov |
| Alkoxycarbonyl cobalt(III) porphyrin | Not Specified | 39.8 | nsf.gov |
This table presents data from model systems to illustrate the application of DFT in determining Co-C bond energies relevant to cobalt chemistry.
Molecular dynamics (MD) simulations are instrumental in studying the dynamic behavior of molecules at interfaces. For this compound, this is particularly relevant for its applications in heterogeneous catalysis and as a surface coating modifier, where its interaction with solid surfaces dictates its function.
MD simulations have been used to investigate the adsorption and ordering of carboxylate ligands, like octanoate, on cobalt surfaces. chemrxiv.org Standard force fields often fail to accurately describe the strong chemisorption of carboxylates on metal surfaces. To overcome this, specialized potentials such as the Gaussian Lennard-Jones (GLJ) potential have been developed to better model these interactions. chemrxiv.org Simulations of laurate (a C12 carboxylate similar to octanoate) on different cobalt surfaces, such as Co(0001) and Co(1120), reveal detailed information about the structure of the adsorbed organic layer. chemrxiv.org These studies show how ligand concentration and surface crystallography influence the ordering and mobility of the alkyl chains. chemrxiv.org
Furthermore, ab initio molecular dynamics, which combines MD with electronic structure calculations (often DFT), has been used to study the interaction of water and other small molecules with cobalt oxide (Co₃O₄) surfaces. frontiersin.orgmdpi.com These simulations provide insights into surface reactivity, showing that dissociation of molecules at the surface is highly dependent on the surface termination and temperature. frontiersin.orgmdpi.com For instance, on Co₃O₄ (111) surfaces, complete dissociation of 2-propanol was observed, with Co³⁺ ions acting as the primary adsorption sites. mdpi.com Such simulations are crucial for understanding how the environment affects the catalyst surface in operando conditions.
Table 2: Summary of Molecular Dynamics Simulation Parameters for Carboxylate on Cobalt Surface
| System | Simulation Type | Temperature Range | Key Findings | Reference |
|---|---|---|---|---|
| Laurate on Co(0001) and Co(1120) | Classical MD (GLJ Potential) | 301 K - 573 K | Ligand concentration and surface corrugation influence film order and mobility. | chemrxiv.org |
| 2-propanol on Co₃O₄ surfaces | Ab initio MD | 300 K - 450 K | Surface reactivity follows the order (111) > (110) > (001); Co³⁺ are the main adsorption sites. | mdpi.com |
Density Functional Theory (DFT) Studies of Co-C Bond Dissociation Enthalpies
Reaction Mechanism Elucidation
Understanding the precise sequence of elementary steps in reactions catalyzed by this compound is key to controlling product selectivity and reaction efficiency. Research has focused on identifying key intermediates and understanding the processes that lead to loss of catalytic activity.
This compound is widely used as an accelerator or promoter, often in combination with a peroxide initiator like methyl ethyl ketone peroxide (MEKP), for the free-radical polymerization of unsaturated polyester (B1180765) resins and other monomers. isatis.netresearchgate.net The mechanism, while complex, is understood to proceed through the generation of radical intermediates. isatis.net
The process begins with the cobalt carboxylate, which contains Co(II), reacting with the peroxide. This interaction facilitates the decomposition of the peroxide, generating free radicals. isatis.net Studies combining radical trapping techniques with mass spectrometry have identified the specific radical intermediates formed. In the MEKP-cobalt isooctoate system, methyl, ethyl, and hydroxyl radicals were found to be the dominant intermediate radicals. researchgate.net These highly reactive species then attack the double bonds of the monomer (e.g., styrene), initiating the polymerization chain reaction. isatis.netresearchgate.net The role of the cobalt compound is to act as a catalyst, providing a lower activation energy pathway for the formation of these crucial carbon-centered radicals that propagate the polymer chain. isatis.net This controlled generation of radicals is a hallmark of cobalt-mediated radical polymerization (CMRP). wikipedia.org
When this compound is used as a precursor for preparing heterogeneous catalysts (e.g., cobalt nanoparticles on an oxide support), the long-term stability of the catalyst is a major concern. Several deactivation mechanisms have been identified for such cobalt-based systems. tue.nlmdpi.com
Sintering : This is a thermally induced process where the active metal nanoparticles migrate on the support surface and agglomerate into larger particles. tue.nl This leads to a decrease in the active metal surface area and, consequently, a loss of catalytic activity. The driving force for sintering is the reduction of the high surface energy of small particles. tue.nl Studies on cobalt catalysts supported on carbon nanotubes showed that after 480 hours of synthesis, the average cobalt particle size increased significantly, from 11.5 nm to 25 nm for particles on the outer tube surfaces. Strong metal-support interactions can help to anchor the metal particles and suppress sintering. bohrium.comcatalysis.blog
Metal-Support Compound Formation : Inactive compounds can form at the interface between the cobalt and the oxide support, such as cobalt silicate (B1173343) or cobalt aluminate. tue.nl This process consumes active metallic cobalt, leading to deactivation. However, studies suggest that for well-formed catalysts with optimal particle sizes (which are typically too large to be highly reactive with the support), this deactivation route may not be significant under typical reaction conditions. tue.nl
Surface Reconstruction : The atomic arrangement of the catalyst's surface can change under reaction conditions. tue.nl This thermodynamic process can alter the nature of the active sites, potentially leading to a decrease in activity. This can be driven by the adsorption of reactants or intermediates on the cobalt surface. tue.nl
The catalytic activity of cobalt compounds is intrinsically linked to their ability to undergo redox changes and switch between different electronic spin states. In many catalytic cycles, cobalt shuttles between the Co(II) and Co(III) oxidation states. isatis.netwikipedia.org For example, in polymerization initiation, the Co(II) in this compound is believed to interact with peroxides, generating radicals and transiently forming Co(III) species. isatis.net
The spin state of the cobalt center—referring to the arrangement of its d-electrons, which can be high-spin or low-spin—is also a critical factor. Accessing different spin states during a reaction can provide lower energy pathways, a concept known as multi-state reactivity. nih.gov For example, studies of a cobalt-catalyzed cross-coupling reaction showed that the cobalt(I) intermediate rapidly interconverts between a high-spin tetrahedral state and a low-spin planar state during the transmetalation step. acs.org
Recent research has increasingly focused on how to control the spin state to tune catalytic performance. It has been demonstrated that the surface oxidation and spin state of cobalt-based catalysts determine their activity in reactions like the oxygen evolution reaction. nih.gov Surfaces with low-spin Co(III) were found to be essential for promoting catalysis, whereas surfaces with only high-spin Co(II) were inactive. nih.gov Theoretical calculations confirm that changing the spin state of a single atomic cobalt center from low-spin to high-spin can dramatically alter reaction barriers and even change the rate-determining step of a catalytic process. springernature.com This manipulation of the electronic structure represents a sophisticated strategy for designing more efficient cobalt catalysts. nih.govnih.gov
Catalyst Deactivation Mechanisms in Heterogeneous Systems (e.g., Sintering, Metal-Support Compound Formation, Surface Reconstruction)
Spectroscopic Insights into Electronic Structure
The electronic structure of this compound, particularly the arrangement and energies of electrons in the cobalt d-orbitals, is fundamental to its chemical properties and catalytic functions. Advanced spectroscopic techniques provide an intimate view of this electronic landscape. By probing core-level and valence electrons with X-rays, these methods can elucidate oxidation states, coordination geometry, spin states, and the nature of the cobalt-ligand bonding.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of a specific absorbing atom within a compound. For this compound, XAS at the cobalt K-edge and L-edge provides critical information about the cobalt center.
Research Findings:
Cobalt K-edge XAS: This technique involves the excitation of a 1s core electron. The X-ray Absorption Near Edge Structure (XANES) region, which is the area at and just above the absorption edge, is particularly sensitive to the oxidation state and coordination environment of the cobalt atom. researchgate.net
Pre-edge Features: A weak pre-edge peak, resulting from the formally dipole-forbidden 1s → 3d transition, is characteristic of centrosymmetric coordination geometries like octahedral. uu.nl The intensity of this peak increases significantly for non-centrosymmetric geometries, such as tetrahedral, due to increased 4p-3d orbital mixing. uu.nl In studies of various cobalt compounds, the pre-edge intensity has been used to track changes in cobalt's coordination symmetry. iucr.org For this compound, where the Co(II) ion is coordinated by oxygen atoms from the carboxylate groups, a pseudo-octahedral environment is expected, which would result in a low-intensity pre-edge feature.
Main Edge: The position of the main absorption edge is a strong indicator of the cobalt's oxidation state. The edge shifts to higher energy with increasing oxidation state. For cobalt(II) octanoate, the K-edge energy would be characteristic of a Co(II) species.
Cobalt L-edge XAS: L-edge spectroscopy involves the excitation of 2p electrons to unoccupied 3d orbitals (2p → 3d). These spectra provide more direct and detailed information about the 3d electronic states, including spin state and the degree of covalency in the metal-ligand bonds. acs.org Theoretical modeling, such as DFT/ROCIS methods, is often used to simulate and interpret the complex multiplet structures of Co L-edge XA spectra, which can differentiate between high-spin and low-spin configurations. core.ac.uk For a high-spin Co(II) complex like this compound, the L-edge spectrum would exhibit a characteristic multiplet structure sensitive to the ligand field strength of the octanoate ligands.
Table 1: Typical Cobalt K-edge XANES Features and Their Interpretation
| Spectral Feature | Energy Range (Relative to Edge) | Interpretation |
|---|---|---|
| Pre-edge Peak | -10 to 0 eV | Arises from 1s → 3d transitions. Intensity and shape are sensitive to coordination symmetry (e.g., low for octahedral, high for tetrahedral). |
| Main Edge | 0 eV | Position indicates the oxidation state of the cobalt atom (e.g., Co(II) vs. Co(III)). |
| Post-edge Region | +10 to +50 eV | Contains information on the local atomic structure and multiple scattering paths involving neighboring atoms. |
Resonant Inelastic X-ray Scattering (RIXS)
Resonant Inelastic X-ray Scattering (RIXS) is a second-order photon-in/photon-out process that provides even more detailed electronic structure information than conventional XAS. researchgate.net By tuning the incident X-ray energy to a specific absorption resonance (like the Co K-edge or L-edge), RIXS can map out low-energy electronic excitations, such as d-d transitions, with high resolution. aps.org
Research Findings:
Hard X-ray RIXS (1s3p RIXS): When the incident energy is tuned to the Co K pre-edge, the resulting 1s3p RIXS spectra can resolve features that are obscured in a standard XAS spectrum. uu.nl This technique is highly sensitive to the symmetry, spin state, and covalency of the cobalt ion. uu.nliucr.org Studies on cobalt oxides and sulfides have shown that 1s3p RIXS can distinguish between different cobalt sites and identify subtle electronic details like sulfur-mediated cobalt-cobalt bonding. uu.nlacs.org For this compound, 1s3p RIXS could precisely measure the energies of the d-d excitations, providing a direct value for the crystal-field splitting energy (10Dq).
Soft X-ray RIXS (2p3d RIXS): This technique, using excitation at the Co L-edge, directly probes the valence electronic structure. It can reveal the character of ground and excited electronic states. acs.org In studies of cobalt nanoparticles, 2p3d RIXS revealed that the crystal-field splitting energy was dependent on particle size, demonstrating the technique's sensitivity to the local environment. acs.org For this compound, 2p3d RIXS could map out the energy and character of ligand-field and charge-transfer excitations, offering deep insight into the bonding between the cobalt 3d and oxygen 2p orbitals. rsc.org
Resonant Photoelectron (RPE) Spectroscopy
Resonant Photoelectron Spectroscopy (RPES or RPE) is a powerful technique for studying the element-projected density of states and identifying metal-ligand orbital hybridization. unicamp.br The experiment involves measuring the kinetic energy of photoemitted electrons after excitation with tunable X-rays. When the photon energy is tuned to a core-level absorption edge (e.g., Co L-edge), the photoemission from valence orbitals that are hybridized with the cobalt 3d orbitals is significantly enhanced. core.ac.uk
Research Findings:
Probing Orbital Overlap: RPES is exceptionally useful for identifying which molecular orbitals have significant metal character. core.ac.uk By comparing photoemission spectra taken on-resonance and off-resonance, one can isolate the contribution of the cobalt 3d orbitals to the valence band. unicamp.br
Mechanism: The resonance effect arises from the interference between the direct photoemission process and an Auger decay process that follows the initial core-level excitation. unicamp.br For a cobalt complex, this can be described as the interference between direct valence band photoemission and the 2p → 3d excitation followed by an Auger decay that fills the 2p core hole and ejects a valence electron.
Application to Cobalt Complexes: In studies on aqueous hexacyanocobaltate, RPES spectra measured at the Co L-edge were used to identify the metal-ligand orbital overlaps and qualitatively derive the binding energies and character of the orbitals. core.ac.ukresearchgate.net For this compound, this technique could be used to map the hybridization between the Co 3d orbitals and the p-orbitals of the oxygen atoms in the carboxylate ligands, providing a detailed picture of the covalent character of the Co-O bonds.
Correlation of Electronic Structure with Coordination Environments and Catalytic Activity
The electronic structure of this compound is intrinsically linked to its coordination environment, which in turn dictates its reactivity and catalytic performance.
Research Findings:
Coordination Environment: In metal carboxylates, the carboxylate group can coordinate to the metal center in several ways, including monodentate, bidentate chelating, or bridging fashions. In solid-state cobalt(II) carboxylates, a pseudo-octahedral CoO₆ coordination environment is common, often involving bridging carboxylate ligands that can lead to polymeric or oligomeric structures. mdpi.com This coordination geometry directly influences the electronic structure by splitting the 3d orbitals into t₂g and e_g sets. The precise energies of these orbitals are determined by the ligand field strength of the octanoate groups.
Electronic Structure and Catalysis: The catalytic activity of cobalt compounds often involves redox cycling, where the cobalt ion changes its oxidation state. The feasibility of these redox processes is governed by the electronic structure, specifically the energy levels of the frontier molecular orbitals. osti.gov For this compound, its role as a catalyst in polymerization and as a drying agent is tied to the ability of the Co(II) center to participate in electron transfer reactions. researchgate.netwits.ac.za
The d-electron configuration of the high-spin Co(II) ion (t₂g⁵e_g²) in an octahedral field leaves it with accessible electronic states that can facilitate interactions with substrates.
Modulating the coordination environment, for instance by introducing other ligands or changing the solvent, can tune the electronic structure of the cobalt center. osti.govresearchgate.net This tuning can alter the redox potential and optimize the binding of reactants, thereby enhancing catalytic activity. Studies on various cobalt catalysts have shown a direct correlation between the ligand-induced changes in electronic structure (observed via spectroscopy) and the resulting catalytic efficiency. oaepublish.comrsc.org For example, modifying the electron density at the cobalt center through ligand substitution can lower the energy barriers for key steps in a catalytic cycle. oaepublish.com
Table 2: Correlation of Properties in this compound
| Property | Description | Influenced by | Impact on Catalysis |
|---|---|---|---|
| Coordination | Typically pseudo-octahedral (CoO₆) via carboxylate oxygen atoms. mdpi.com | Nature of the carboxylate ligand, solvent, temperature. | Determines the accessibility of the Co center and the geometry of substrate binding. |
| Electronic Structure | High-spin Co(II) (3d⁷) with d-orbitals split by the ligand field. | Coordination geometry, Co-O bond covalency. | Governs redox potential (Co(II)/Co(III) couple) and the energy of frontier orbitals involved in electron transfer. osti.gov |
| Catalytic Activity | Functions as a redox catalyst (e.g., polymerization initiator, oxidative drier). researchgate.net | Electronic structure and coordination environment. | An optimized electronic structure provides favorable pathways for substrate activation and redox cycling. oaepublish.comrsc.org |
Characterization Techniques in Cobalt Octanoate Research
Spectroscopic Methods
Spectroscopic techniques offer detailed information about the molecular vibrations, electronic transitions, and chemical environments within cobalt octanoate (B1194180).
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying functional groups and analyzing molecular vibrations. For cobalt octanoate, IR spectroscopy provides characteristic absorption bands associated with the octanoate ligand and its coordination to the cobalt ion. The presence of the carboxylate group (-COO⁻) is particularly indicative.
The asymmetric stretching vibration of the carboxylate group (νas(COO⁻)) typically appears in the region of 1550–1610 cm⁻¹, while the symmetric stretching vibration (νs(COO⁻)) is observed around 1400–1450 cm⁻¹ researchgate.netmdpi.com. The separation between these two bands (Δν = νas - νs) can provide information about the coordination mode of the carboxylate to the cobalt ion, distinguishing between monodentate, bidentate chelating, or bridging coordination researchgate.netmdpi.com. Additionally, C-H stretching vibrations from the octanoate alkyl chain are observed in the 2850–3000 cm⁻¹ region mdpi.com.
Table 6.1.1: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2960–2850 | C-H stretching (alkyl chain) | mdpi.com |
| 1570–1560 | Asymmetric COO⁻ stretching (νas) | researchgate.net |
| 1425–1415 | Symmetric COO⁻ stretching (νs) | researchgate.net |
| ~1460 | Methylene bending vibration | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is essential for determining the molecular structure and confirming the presence of the octanoate ligand. However, the paramagnetic nature of Co(II) and Co(III) ions can significantly influence NMR spectra, often leading to broadened signals and large chemical shifts due to the unpaired electron spins aiinmr.comhuji.ac.il. While ¹H and ¹³C NMR of diamagnetic organic ligands are typically sharp and well-defined, the presence of a paramagnetic metal center like cobalt can cause these signals to shift considerably and broaden, making spectral interpretation more complex huji.ac.ilnih.gov.
For related octanoate compounds, ¹H-NMR spectra typically show characteristic signals for the alkyl chain protons and the protons adjacent to the ester or carboxylate group. ¹³C-NMR spectra reveal signals corresponding to the various carbon atoms in the octanoate chain, including the carbonyl carbon.
Table 6.1.2: Representative NMR Signals for an Octanoate Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |
| ¹H-NMR | 7.30 | Triplet, Ar-H (if aromatic present) | |
| 4.32 | Quartet, -CH₂-O- (ester/ether linkage) | ||
| 2.65 | Triplet, -CH₂-COO- | ||
| 2.18–2.03 | Multiplet, -CH₂- | ||
| 1.76–1.64 | Multiplet, -CH₂- | ||
| 1.57–1.48 | Multiplet, -CH₂- | ||
| 1.34 | Triplet, -CH₃ | ||
| ¹³C-NMR | 164.47 | Triplet, C=O (ester/carboxylate) | |
| 62.84 | -CH₂-O- | ||
| 35.60 | -CH₂-COO- | ||
| 34.45 | -CH₂- | ||
| 30.93 | -CH₂- | ||
| 21.21 | -CH₂- | ||
| 14.04 | -CH₃ |
Note: The ¹H and ¹³C NMR data provided above are representative of a related octanoate derivative and may differ for this compound itself, especially concerning signal broadening and paramagnetic shifts due to the cobalt ion. Direct observation of the ⁵⁹Co nucleus is challenging due to its quadrupolar nature and the paramagnetism of cobalt complexes aiinmr.comhuji.ac.il.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule, which are responsible for its color and can be used for quantitative analysis. Cobalt complexes typically exhibit absorption bands in the UV-Visible region arising from d-d electronic transitions (ligand field transitions) and charge transfer bands (e.g., ligand-to-metal charge transfer, LMCT) semanticscholar.orgresearchgate.net. These transitions are sensitive to the cobalt oxidation state, coordination geometry, and the nature of the ligands. This compound, often appearing as a pale brown solid or solution, suggests absorption in the visible region of the spectrum benthamopenarchives.com. UV-Vis spectroscopy can also be used to determine the concentration of cobalt in solutions, as the absorbance is directly proportional to concentration according to the Beer-Lambert law metrohm.comrsc.orgmrclab.com.
Table 6.1.3: Typical UV-Vis Absorption Features for Cobalt Compounds
| Wavelength (nm) | Assignment/Description | Context | Reference |
| 250 | TCML (Transition Metal-Ligand) charge transfer band | Hexaminocobalt chloride | semanticscholar.org |
| 341 | ¹A₁g → ¹T₁g transition | Hexaminocobalt chloride | semanticscholar.org |
| 415 | Internal oxidation/reduction process (Co²⁺ → Co³⁺) | Co₃O₄ nanoparticles | researchgate.net |
| 475 | ¹A₁g → ¹T₂g transition | Hexaminocobalt chloride | semanticscholar.org |
| 500 | LMCT (Co³⁺ → Co²⁺) | Co₃O₄ nanoparticles | researchgate.net |
| 400–780 | Visible region used for cobalt content prediction | Cobalt-based paint driers | metrohm.com |
| 300.31 (cutoff) | Lower cutoff wavelength, related to band gap | Cobalt oxalate | bhu.ac.in |
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy by detecting vibrational modes that are Raman-active. It provides information about molecular vibrations, crystal lattice modes, and can be sensitive to structural changes and the presence of specific chemical bonds. For cobalt oxides, Raman spectroscopy has identified characteristic bands related to metal-oxygen vibrations jconsortium.comuh.edu. While direct Raman data for this compound is limited in the provided snippets, the technique is generally applicable for characterizing the vibrational fingerprint of organic ligands and metal-ligand interactions in such compounds.
Table 6.1.4: Representative Raman Shifts for Cobalt Oxides
| Wavenumber (cm⁻¹) | Assignment/Description | Context | Reference |
| 479 | Raman active mode | Co₃O₄ nanoparticles | jconsortium.com |
| 521 | Raman active mode | Co₃O₄ nanoparticles | jconsortium.com |
| 687 | Raman active mode | Co₃O₄ nanoparticles | jconsortium.com |
| 783 | Oxalate structure vibration | Cobalt oxalate | researchgate.net |
| ~1060 | Two-phonon Raman band (for CoO) | CoO | uh.edu |
Near-Edge X-ray Absorption Fine Structure (NEXAFS)
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a powerful surface-sensitive spectroscopic technique used to probe the electronic structure and chemical environment of specific elements. For this compound, NEXAFS can provide critical information about the oxidation state of the cobalt ion, its coordination geometry, and the nature of its bonding with the octanoate ligand greateyes.denih.govosti.govresearchgate.net. By analyzing the energy position and shape of the absorption edges (e.g., Co K-edge or L-edge), researchers can distinguish between different oxidation states of cobalt (e.g., Co²⁺, Co³⁺, Co⁴⁺) and gain insights into the local atomic arrangement nih.govosti.govresearchgate.net.
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase transitions of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can reveal decomposition stages, typically associated with the loss of adsorbed moisture or solvent, followed by the thermal decomposition of the organic octanoate ligand, and finally, the formation of cobalt oxides or other inorganic residues at higher temperatures researchgate.netrsc.orgtainstruments.comabo.fi. The temperatures at which these mass losses occur provide information about the compound's thermal stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting, crystallization, or decomposition events, which are often accompanied by endothermic or exothermic heat changes researchgate.nettainstruments.comabo.fi. When coupled with TGA (TGA-DSC), these techniques provide a comprehensive understanding of the material's thermal behavior.
Table 6.2: Thermal Analysis Data for Cobalt-Containing Precursors
| Technique | Temperature Range (°C) | Observed Events/Weight Loss (%) | Description/Assignment | Reference |
| TGA | < 100 | ~45% weight loss | Evaporation of solvent | researchgate.net |
| TGA | 137–262 | ~33% weight loss | Evaporation of water molecules | researchgate.net |
| TGA | > 262 | High structural stability | Decomposition of organic components/formation of oxide | researchgate.net |
| TG-DTA | Varies | Decomposition stages | Thermal decomposition of metal octanoate precursors | rsc.org |
Note: The specific weight loss percentages and temperature ranges are for a cobalt oxide precursor and may vary for pure this compound. However, they illustrate the typical thermal decomposition profile expected for such organometallic compounds.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying the thermal stability, decomposition patterns, and the presence of volatile components like water or solvent molecules within a compound echemi.comresearchgate.net.
For this compound, TGA can provide insights into its decomposition profile. Studies on related octanoate precursors indicate that dehydration steps can occur at lower temperatures, followed by more significant decomposition at higher temperatures researchgate.net. Hazardous thermal decomposition products for this compound can include carbon dioxide, carbon monoxide, and metal oxides metallicachemicals.com. While specific decomposition temperatures for pure this compound were not detailed in the provided snippets, TGA is a standard method for assessing the thermal limits of such compounds.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the identification of thermal transitions such as melting, crystallization, glass transitions, and chemical reactions, providing information about the energy changes associated with these processes researchgate.netlinseis.comnih.gov.
While DSC is a powerful tool for characterizing thermal properties, specific DSC data for this compound was not extensively detailed in the provided search results. However, DSC is generally employed to determine properties like melting temperatures and enthalpy changes in various materials researchgate.netnih.gov.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is another thermal analysis method that measures the temperature difference between a sample and a reference material when subjected to a controlled temperature program. It is sensitive to thermal events such as phase transitions and decomposition reactions mdpi.com.
DTA has been specifically utilized in studies investigating the phase diagrams of binary systems involving cobalt(II) octanoate. In these studies, DTA, alongside polythermal polarization microscopy, was used to map the formation ranges of liquid crystalline solutions and glasses mdpi.comznaturforsch.com. Research indicates that cobalt(II) octanoate exhibits stability up to approximately 455 K (around 182 °C) researchgate.net and has a mesophase clearing temperature of 164 °C znaturforsch.com. The experimental setup often involves a Paulik–Paulik–Erdey derivatograph, with thermograms obtained on heating at rates such as 2.5 °C min⁻¹ mdpi.com.
Morphological and Structural Characterization
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase purity, and crystallite size of solid materials. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, detailed structural information can be obtained.
While specific XRD data for this compound was not detailed in the provided snippets, XRD is routinely used in the characterization of related cobalt compounds. For instance, studies on cobalt(II) complexes have reported crystallite sizes and lattice parameters rsc.org. The technique is essential for confirming the crystalline nature and phase composition of synthesized materials.
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are invaluable for visualizing the surface morphology, particle shape, size, and distribution of materials at the nanoscale. SEM provides high-resolution images of the sample surface, while TEM offers insights into the internal structure and morphology of nanoparticles.
Studies involving this compound have utilized both SEM and TEM for characterizing the synthesized products mdpi.com. While specific morphological data for this compound itself was not detailed, general findings for cobalt-based nanoparticles often reveal spherical or near-spherical morphologies with average sizes ranging from approximately 17.5 nm to 60 nm, depending on the synthesis method and conditions rsc.orgrsc.orgresearchgate.net. These techniques help in understanding how synthesis parameters influence the physical form of the material.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the analyzed material. It provides information about the oxidation states and chemical environments of atoms on the sample's surface, typically within the top 5-10 nanometers rsc.org.
Although specific XPS data for this compound was not found in the provided snippets, XPS is widely applied to cobalt-containing materials, including cobalt oxides and catalysts mdpi.comrsc.orgrsc.orgresearchgate.netunl.eduresearchgate.netmetrohm.comcrystallography.net. These studies often reveal the presence and oxidation states of cobalt ions, such as Co²⁺ and Co³⁺, which are crucial for understanding catalytic activity and material properties.
Data Tables
Table 1: Elemental Analysis of this compound and Related Metal Octanoates This table presents elemental analysis data obtained for this compound and other metal octanoates, providing a quantitative assessment of their composition.
| Compound | % Carbon (Experimental) | % Carbon (Calculated) | % Hydrogen (Experimental) | % Hydrogen (Calculated) | Source |
| This compound | 55.19 | 55.66 | 8.82 | 8.70 | mdpi.com |
| Lithium octanoate | 63.86 | 64.04 | 10.09 | 10.00 | mdpi.com |
| Sodium octanoate | 57.48 | 57.86 | 9.11 | 9.03 | mdpi.com |
| Potassium octanoate | 52.35 | 52.74 | 8.36 | 8.23 | mdpi.com |
| Thallium(I) octanoate | 27.27 | 27.65 | 4.39 | 4.32 | mdpi.com |
Table 2: Thermal Data for this compound and Related Compounds This table summarizes key thermal parameters derived from TGA and DTA studies relevant to this compound and its precursors.
| Technique | Parameter | Value(s) | Notes | Source |
| TGA | Decomposition onset | ~455 K (~182 °C) | For cobalt(II) octanoate researchgate.net | researchgate.net |
| DTA | Mesophase clearing temp. | 164 °C | For cobalt(II) octanoate znaturforsch.com | znaturforsch.com |
| DTA | Heating rate | 2.5 °C min⁻¹ | Used for studying phase diagrams of cobalt(II) octanoate systems mdpi.com | mdpi.com |
| TGA | Dehydration (Step 1) | 2.8% weight loss (50-100 °C) | For octanoate precursors; corresponds to loss of 2 water molecules researchgate.net | researchgate.net |
Compound List
Structure Activity and Structure Property Relationships
Nanoscale Architectural Design and Functional Outcomes
The manipulation of cobalt octoate at the nanoscale allows for the tuning of its properties, influencing its performance in catalytic and material applications. This section explores the specific relationships between nanoscale architecture and functional outcomes.
Impact of Particle Size and Morphology on Catalytic Activity
While direct studies detailing the impact of cobalt octoate's own particle size and morphology on its catalytic activity are limited, research on cobalt-based catalysts in general highlights the critical role of these parameters. For instance, in Fischer-Tropsch synthesis, cobalt particle size significantly influences catalytic performance. Studies have shown that smaller cobalt particles, particularly those below 6 nm, can exhibit higher activity and methane (B114726) selectivity compared to larger particles researchgate.netnih.govuu.nl. However, a minimum particle size, often cited between 6-8 nm, is required for optimal Fischer-Tropsch catalysis, suggesting a complex structure-sensitivity relationship researchgate.netnih.govuu.nl.
Cobalt octoate can serve as a precursor for synthesizing cobalt-containing nanomaterials, where the resulting particle size and morphology are dictated by the synthesis method. For example, when used in the synthesis of cobalt nanoparticles for hydrosilylation reactions, the choice of precursor, including cobalt octoate, influences the particle size distribution and cohesion, directly impacting catalytic activity nih.gov. Similarly, research into cobalt oxide (Co₃O₄) nanostructures demonstrates that morphology plays a crucial role in catalytic performance. Nanoplates of Co₃O₄, for instance, have shown higher catalytic activity in the reduction of p-nitrophenol compared to nanorods or nanocubes, attributed to their larger specific surface area and abundance of defect sites mdpi.com. This suggests that if cobalt octoate is used to synthesize such nanostructures, controlling its precursor form and subsequent processing would be key to achieving desired catalytic outcomes.
Effects of Dopants and Substitutions on Material Properties (e.g., Magnetic Properties of Ferrites)
Cobalt octoate has been utilized as a precursor in the synthesis of various functional materials, including magnetic nanoparticles, where doping and substitutions are employed to tailor material properties. One significant area of research involves the synthesis of cobalt ferrite (B1171679) nanoparticles using octoate precursors. In these studies, copper doping of cobalt ferrite (Co₁₋ₓCuₓFe₂O₄) has been investigated, with the octoate ligand facilitating the coprecipitation route rsc.orgresearchgate.netnih.govdlr.de.
The magnetic properties, such as saturation magnetization (M<0xE2><0x82><0x9B>), coercivity (H<0xE2><0x82><0x9C>), and remanent magnetization (M<0xE2><0x82><0x91>), of these copper-doped cobalt ferrite nanoparticles are significantly influenced by the doping concentration. For example, increasing copper substitution for cobalt in the spinel structure affects cation distribution and, consequently, magnetic behavior rsc.orgresearchgate.netnih.govdlr.dejst.go.jpresearchgate.net. Studies indicate that copper doping can alter the magnetic parameters, with saturation magnetization often increasing with higher cobalt ion concentration researchgate.netresearchgate.net. These materials, synthesized via octoate precursors, exhibit ferromagnetic properties and are considered for applications in biomedicine and microwave devices rsc.orgnih.gov.
Furthermore, cobalt octoate itself is a cobalt source soluble in organic solvents, often used in catalytic applications americanelements.comottokemi.comsajanoverseas.orgatamanchemicals.com. While not directly related to doping or substitution in ferrites, its use as a precursor in synthesizing other cobalt-based nanomaterials can also lead to modified material properties. For instance, cobalt nanoparticles synthesized from different precursors, including cobalt acetate (B1210297) (a related carboxylate), show variations in particle size distribution and cohesion, impacting their catalytic activity nih.gov. This highlights how the choice of precursor, such as cobalt octoate, can indirectly influence the final material's properties through the control of nanoscale architecture.
Future Research Directions and Outlook
Development of Next-Generation Cobalt Octanoate-Based Catalysts and Materials
The development of new and improved catalysts and materials based on cobalt octanoate (B1194180) is a primary area of future research. Scientists are exploring innovative ways to enhance the performance and sustainability of these materials.
A key focus is the creation of novel cobalt solution precursors for patterning metal films, which are crucial for flexible electronics. These liquid materials, composed of oxidized metal carboxylate salts and liquid amines or carboxylic acids, can be decomposed at relatively low temperatures to produce conductive metal layers. This method conserves metal and allows for precise deposition, aligning with ecological goals of metal conservation. sjsu.edu
Furthermore, research is underway to develop cobalt-free driers for paints and inks to address sustainability challenges. dic-global.com The industry is actively seeking alternatives to traditional cobalt-based catalysts due to concerns about their environmental impact. mdpi.com Innovations include creating polymerization catalysts with a non-hazardous profile where cobalt is "bound" in a polymeric structure, offering a safer alternative without requiring significant changes to existing formulations. imcd.be
Researchers are also investigating the synthesis of nanocomposites by embedding nanoparticles, such as gold, into a this compound glass matrix. These materials exhibit strong nonlinear-optical responses, which could be utilized in various photonic applications. researchgate.net Another area of exploration is the use of cobalt carboxylates in the development of materials for solar energy and water treatment applications. americanelements.com
Integration with Advanced Manufacturing Processes and Flow Chemistry
The integration of this compound into advanced manufacturing processes, particularly flow chemistry, is a significant area of future research. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability.
The use of this compound in flow chemistry can be seen in various catalytic applications. For instance, it is used in the production of synthetic rubbers and polymers, where its catalytic properties are essential. imarcgroup.com The continuous nature of flow chemistry allows for precise control over reaction parameters, leading to higher yields and more consistent product quality.
Furthermore, cobalt octoate is utilized in the manufacturing of polyurethane foams, aiding in their formation and stabilization. imarcgroup.com In a flow process, the continuous addition of cobalt octoate can ensure uniform foam properties throughout the production run. The compound also acts as a catalyst in the production of adhesives, facilitating the curing process, which can be optimized in a continuous flow setup. imarcgroup.com
Recent research has also highlighted the potential for using cobalt catalysts in conjunction with electrochemistry for carboxylation reactions. This approach combines the benefits of cobalt catalysis with the mild and controlled conditions of electrochemical synthesis, offering a green and efficient method for producing valuable chemical intermediates. nih.gov
Exploration of Novel Application Domains for Cobalt Carboxylates
Researchers are actively exploring new and unconventional applications for cobalt carboxylates like this compound, moving beyond their traditional uses.
One promising area is in the field of biomedicine. Cobalt nanoparticles synthesized from cobalt precursors are being investigated for their potential in various biomedical applications, including as cytostatic agents against cancer and as contrast agents in magnetic resonance imaging. mdpi.com The unique magnetic and catalytic properties of these nanoparticles make them suitable for targeted drug delivery and diagnostic imaging.
Another novel application is in the development of advanced materials with unique optical and electronic properties. For example, nanocomposites made of this compound and gold nanoparticles exhibit significant nonlinear optical properties, which could be harnessed for applications in photonics. researchgate.net Additionally, cobalt carboxylates are being explored for their use in creating thermally decomposable materials that can form conductive metal films, which is important for the advancement of flexible electronics. sjsu.edu
The catalytic activity of cobalt carboxylates is also being leveraged in new ways. They are being used as catalysts for the oxidation of cyclohexane (B81311) to produce cyclohexanone, a key ingredient in the production of nylon. dic-global.com Furthermore, they are employed as polymerization catalysts for butadiene rubber. dic-global.com Research is also focused on developing cobalt-catalyzed hydrogenation reactions for a variety of organic compounds, which is a greener and more practical approach for chemical reductions. nih.gov
Recent studies have also shown that cobalt carboxylates can be used in the synthesis of cobalt oxide nanoparticles, which have applications in photocatalysis and as anticancer agents. capes.gov.br These nanoparticles have demonstrated the ability to degrade organic dyes under visible light and exhibit cytotoxicity towards cancer cells. capes.gov.br
The table below summarizes some of the novel applications being explored for cobalt carboxylates.
| Application Domain | Specific Use | Key Research Findings |
| Biomedicine | Cytostatic agents, MRI contrast agents | Cobalt nanoparticles show potential for cancer therapy and diagnostic imaging. mdpi.com |
| Advanced Materials | Nonlinear optics, flexible electronics | Nanocomposites with gold nanoparticles have strong nonlinear-optical responses. researchgate.net Thermally decomposable precursors form conductive films. sjsu.edu |
| Catalysis | Nylon production, synthetic rubber | Catalyzes oxidation of cyclohexane and polymerization of butadiene. dic-global.com |
| Green Chemistry | Hydrogenation reactions, photocatalysis | Cobalt catalysts enable efficient and selective hydrogenations. nih.gov Cobalt oxide nanoparticles degrade pollutants. capes.gov.br |
| Energy | Solar energy applications | Utilized in materials for solar energy technologies. americanelements.com |
This ongoing research into new applications highlights the versatility of cobalt carboxylates and their potential to contribute to advancements in a wide range of scientific and industrial fields.
Q & A
Q. Purity Verification :
- Elemental Analysis : Confirm Co²⁺ content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .
- FT-IR Spectroscopy : Validate the presence of octanoate ligands through C=O stretching (~1700 cm⁻¹) and Co-O bonding (~600 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .
How can researchers characterize the coordination geometry and stability of this compound under varying pH conditions?
Advanced Research Question
The coordination environment of this compound is pH-dependent. At neutral pH, Co²⁺ typically adopts an octahedral geometry with six oxygen ligands from octanoate. Methodological approaches include:
- X-ray Absorption Spectroscopy (XAS) : Determine bond distances and oxidation states of Co²⁺ .
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer transitions (e.g., d-d transitions at 500–600 nm) to detect structural changes .
- Potentiometric Titration : Measure stability constants to evaluate ligand-binding affinity under acidic (pH 3–5) or alkaline (pH 8–10) conditions .
Data Interpretation : Contradictions in stability data may arise from solvent polarity or counterion effects. Cross-validate results using multiple techniques .
What analytical techniques are most effective for quantifying this compound in biological matrices, and how can interference from free octanoate be minimized?
Advanced Research Question
GC-MS with Derivatization :
- Derivatize this compound to isobutyl esters (via acid-catalyzed esterification) for enhanced volatility and sensitivity .
- Use selected ion monitoring (SIM) at m/z 127.1 and 131.1 to avoid baseline noise .
Q. HPLC with ICP-MS Detection :
- Separate this compound using a C18 column (mobile phase: methanol/0.1% formic acid).
- Quantify Co²⁺ via ICP-MS (LOD: 0.1 ppb) to distinguish bound vs. free octanoate .
Challenges : Free octanoate in biological samples (e.g., plasma) can interfere. Pre-treat samples with chelating resins to remove unbound Co²⁺ .
How does this compound function as a catalyst in oxidation reactions, and what factors influence its activity?
Basic Research Question
this compound acts as a homogeneous catalyst in alkene epoxidation and hydrocarbon oxidation. Key parameters include:
- Substrate-to-Catalyst Ratio : Optimal activity at 100:1 (e.g., styrene epoxidation).
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance Co²⁺ solubility and reaction rates .
- Temperature : Activation energy (~50 kJ/mol) derived from Arrhenius plots of reaction kinetics .
Mechanistic Insights : Radical intermediates detected via electron paramagnetic resonance (EPR) suggest a Co²⁺/Co³⁺ redox cycle .
What in vitro models are suitable for studying this compound’s metabolic effects, and how can confounding variables be controlled?
Advanced Research Question
Hepatocyte Models :
- Primary rat hepatocytes treated with 0.1–1 mM this compound.
- Measure β-oxidation rates via ¹³C-labeled octanoate breath tests (detect ¹³CO₂ as a proxy for fatty acid oxidation) .
Q. Mitochondrial Assays :
Q. Confounding Factors :
- Free octanoate may independently affect mitochondrial function. Use cobalt-specific chelators (e.g., EDTA) to isolate Co²⁺ effects .
How can computational modeling predict this compound’s ligand-exchange kinetics, and what experimental validations are required?
Advanced Research Question
DFT Calculations :
- Model ligand dissociation energies and transition states using Gaussian09 with B3LYP functional.
- Predict exchange rates for octanoate ligands with water or other anions (e.g., Cl⁻) .
Q. Experimental Validation :
- Compare computed activation energies with stopped-flow spectrophotometry data.
- Use isotopic labeling (¹⁸O in H₂O) to track ligand exchange via mass spectrometry .
What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?
Q. Methodological Guidance
- Standardize Reaction Conditions : Control solvent purity, Co²⁺ concentration, and oxygen levels .
- Cross-Validate Techniques : Compare turnover numbers (TON) from GC (substrate conversion) and ICP-MS (catalyst leaching) .
- Meta-Analysis : Aggregate data from >10 studies to identify outliers and systemic biases .
How does this compound’s structure influence its antimicrobial activity, and what assays quantify efficacy?
Basic Research Question
Structure-Activity Relationships :
- Longer alkyl chains (e.g., octanoate vs. acetate) enhance membrane disruption in Gram-positive bacteria .
- Co²⁺ release (measured via AAS) correlates with ROS generation in E. coli .
Q. Assays :
- MIC (Minimum Inhibitory Concentration) : Broth microdilution in Mueller-Hinton medium .
- Live/Dead Staining : Confocal microscopy with SYTO9/propidium iodide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
